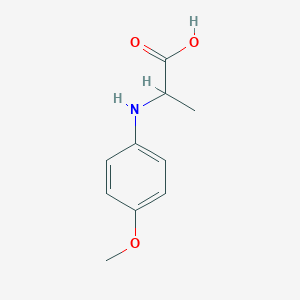

2-(4-Methoxy-phenylamino)-propionic acid

Description

Historical Context and Early Research Trajectories in Propionic Acid Chemistry

The journey of propionic acid derivatives in science has a rich history, beginning with early explorations of organic acids. The real breakthrough for this class of compounds came with the discovery of their therapeutic potential in the mid-20th century. The success of early nonsteroidal anti-inflammatory drugs (NSAIDs) spurred the development of a vast number of derivatives, including the now-famous arylpropionic acids. galtrx.comnih.gov

Initial research focused on synthesizing and testing these compounds for their ability to alleviate pain, fever, and inflammation. nih.gov A landmark discovery in the 1970s by John R. Vane revealed that NSAIDs exert their effects by inhibiting the biosynthesis of prostaglandins (B1171923), key signaling molecules involved in inflammation. nih.gov This finding, which earned him a Nobel Prize, opened the door to a more rational approach to drug design.

The subsequent identification of two distinct cyclooxygenase (COX) enzymes, COX-1 and COX-2, in the early 1990s further refined the research trajectory. nih.govorientjchem.orgualberta.ca It was understood that COX-1 is involved in maintaining normal physiological functions, while COX-2 is primarily induced during inflammation. galtrx.com This led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs. galtrx.comnih.gov This historical progression from broad organic acid chemistry to targeted enzyme inhibition laid the foundational knowledge for investigating newer derivatives like 2-(4-Methoxy-phenylamino)-propionic acid.

Significance of Propionic Acid Derivatives in Modern Medicinal Chemistry and Biological Sciences

Propionic acid derivatives, particularly the arylpropionic acid family, represent a cornerstone of modern medicinal chemistry. Their primary significance lies in their role as nonsteroidal anti-inflammatory drugs (NSAIDs), with well-known examples including ibuprofen (B1674241) and naproxen. researchgate.nethumanjournals.com These drugs function by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that mediate pain, inflammation, and fever. humanjournals.commedicaldialogues.inresearchgate.net

The therapeutic applications of these derivatives are extensive, covering a wide range of conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory diseases. humanjournals.commedicaldialogues.in Beyond their anti-inflammatory, analgesic, and antipyretic properties, research has unveiled a much broader spectrum of biological activities. medicaldialogues.in Studies have indicated that various arylpropionic acid derivatives possess antibacterial, anticonvulsant, and even anticancer properties. researchgate.nethumanjournals.comijpsr.com

The versatility of the propionic acid scaffold allows for extensive chemical modification. ijpsr.com Researchers continuously explore how slight changes to the substituents on the basic arylpropionic acid structure can lead to significant improvements in activity and can be tailored for different biological targets. ijpsr.com This adaptability makes them valuable tools in drug discovery and for studying complex biological pathways. The class of N-aryl amino acids, to which this compound belongs, is of particular interest as these compounds are essential building blocks for nitrogen-containing heterocyclic compounds with diverse biological activities and are important motifs in systems of physiological significance. mdpi.com

Overview of Current Research Landscape and Emerging Academic Interests in the Chemical Compound

Current academic interest in this compound, also known as N-(4-methoxyphenyl)alanine, stems from its position as an unnatural, N-aryl alpha-amino acid. Research into such compounds is driven by their potential as building blocks in the synthesis of novel peptides and other bioactive molecules. mdpi.com The incorporation of unnatural amino acids into peptides is a key strategy in medicinal chemistry to enhance stability, target specificity, and therapeutic efficacy. marketresearchfuture.com

The synthesis of N-aryl amino acids is an active area of investigation. Methods like the Ullman-type coupling reaction and the use of diaryliodonium salts are being explored to create these structures efficiently while maintaining their chiral integrity. mdpi.comusc.edu.auresearchgate.net Specific to the methoxyphenyl motif, recent studies have detailed the synthesis of related structures, which provides a framework for producing this compound and its derivatives for further study. prepchem.comnih.gov

The biological activity of compounds containing the (4-hydroxyphenyl)amino or related methoxyphenylamino scaffold is also a focus. Studies on similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated promising anticancer, antioxidant, and antimicrobial activities, suggesting that the core structure is a valuable pharmacophore. nih.govmdpi.com The presence of the methoxy (B1213986) group and the amino linkage in this compound suggests potential for unique interactions with biological targets, making it a candidate for screening in various therapeutic areas. Research groups are actively synthesizing and evaluating libraries of such compounds to identify new leads for drug development. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for this compound Analogues

The future of research for this compound and its analogues is branching into several exciting directions, driven by advances in synthetic chemistry and a deeper understanding of biological targets.

"Protein Medicinal Chemistry": A significant frontier is the use of non-canonical amino acids (ncAAs) like this compound to perform "protein medicinal chemistry." nih.gov This involves making precise, atomic-level changes to proteins and peptides to dramatically enhance their therapeutic properties. nih.gov Future work could involve incorporating this specific amino acid into peptide-based drugs to improve their stability, bioavailability, and target binding. marketresearchfuture.comnih.gov

Development of Novel Therapeutics: The core structure of N-aryl amino acids is a promising scaffold for developing new therapeutic agents. mdpi.com Building on the known anti-inflammatory properties of the broader propionic acid class, future research could focus on synthesizing analogues of this compound to create more potent and selective inhibitors of inflammatory pathways. orientjchem.orgnih.gov Furthermore, given the observed antimicrobial and anticancer activities in related structures, screening libraries of these analogues against multidrug-resistant pathogens and various cancer cell lines is a logical and promising next step. mdpi.comarabjchem.org

Advanced Synthesis and Functionalization: There is a continuous need for more efficient and versatile methods to synthesize and modify unnatural amino acids. nih.gov Future research will likely focus on developing novel catalytic methods for the α-arylation and functionalization of amino acids. nih.gov This would allow for the creation of a diverse library of analogues of this compound with different substituents on the aromatic ring or modifications to the propionic acid backbone, enabling detailed structure-activity relationship (SAR) studies. nih.govresearchgate.net

Exploring New Biological Targets: While the historical focus has been on COX inhibition, the unique structure of N-aryl amino acids suggests they may interact with other biological targets. nih.gov Future research could employ high-throughput screening and molecular modeling to identify novel protein interactions for these compounds. This could lead to the discovery of entirely new mechanisms of action and therapeutic applications, for instance, as selective agonists for G protein-coupled receptors (GPCRs) or as modulators of other enzyme systems. researchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | 2-(4-methoxyanilino)propanoic acid |

| Functional Groups | Carboxylic acid (-COOH), Secondary amine (-NH-), Methoxy (-OCH₃), Aromatic ring |

Research Areas for Propionic Acid Derivatives

| Research Area | Description | Key Findings/Applications |

|---|---|---|

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes to reduce prostaglandin (B15479496) synthesis. orientjchem.orghumanjournals.com | Widely used as NSAIDs (e.g., Ibuprofen, Naproxen) for treating arthritis and pain. researchgate.netmedicaldialogues.in |

| Antimicrobial | Activity against various bacterial and fungal strains. nih.govarabjchem.org | Development of novel antibiotics and antifungals to combat drug-resistant pathogens. nih.gov |

| Anticancer | Inhibition of cancer cell proliferation and migration. mdpi.com | Identification of lead compounds with selective cytotoxicity towards cancerous cells. mdpi.com |

| Anticonvulsant | Modulation of neurological pathways to prevent seizures. researchgate.net | Early-stage research shows potential for some derivatives in epilepsy treatment. orientjchem.org |

| Peptide Modification | Incorporation as unnatural amino acids (ncAAs) into peptide chains. nih.gov | Enhancement of peptide drug stability, specificity, and therapeutic properties. marketresearchfuture.comnih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| Naproxen |

| Salicylic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(10(12)13)11-8-3-5-9(14-2)6-4-8/h3-7,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIAPSSMDVYOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxy Phenylamino Propionic Acid and Its Derivatives

Classical Organic Synthesis Approaches to Propionic Acid Analogues

Classical synthetic routes provide a foundational understanding of the construction of aromatic propionic acids. These methods often rely on multi-step sequences involving well-established reactions.

Multi-step Reaction Sequences for Aromatic Propionic Acid Synthesis

A common strategy for the synthesis of α-aryl propionic acids involves a multi-step sequence starting from an appropriate aromatic compound. For instance, a Friedel-Crafts acylation of anisole (B1667542) with propionyl chloride or propionic anhydride (B1165640) can yield 4-methoxypropiophenone. This ketone can then be subjected to a variety of reduction and rearrangement reactions to introduce the α-amino group and convert the carbonyl to a carboxylic acid.

Alternatively, a plausible route commences with the reaction of p-anisidine (B42471) with a suitable three-carbon building block already possessing the carboxylic acid or a precursor group. For example, the reaction of p-anisidine with α-bromopropionic acid or its ester can directly form the C-N bond, leading to the desired product.

A representative multi-step synthesis could involve:

N-Arylation: Coupling of an alanine (B10760859) derivative (e.g., methyl 2-bromopropanoate) with p-anisidine.

Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

This approach allows for the strategic formation of the key bonds in a controlled manner.

Esterification and Hydrolysis Procedures for Carboxylic Acid Formation

The final step in many synthetic routes to 2-(4-methoxy-phenylamino)-propionic acid involves the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester. This transformation is a fundamental reaction in organic synthesis.

Esterification is often performed prior to other synthetic steps to protect the carboxylic acid functionality. This can be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions, a process known as Fischer esterification.

Hydrolysis of the ester to the carboxylic acid can be carried out under either acidic or basic conditions. chemspider.com

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is typically performed by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid or sulfuric acid. nii.ac.jp

Base-mediated hydrolysis (saponification): This involves treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. chemspider.com This reaction is generally irreversible as the carboxylate salt formed is resistant to nucleophilic attack. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

| Hydrolysis Condition | Reagents | Product |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄) | This compound + Alcohol |

| Basic (Saponification) | 1. NaOH or KOH, H₂O/Alcohol 2. H₃O⁺ | This compound + Alcohol |

Cyanation and Subsequent Nitrile Hydrolysis Routes to Alpha-Substituted Carboxylic Acids

An alternative approach to constructing the α-substituted carboxylic acid framework involves the use of a nitrile intermediate. This method is particularly useful for introducing the carboxylic acid group and the α-substituent in a sequential manner.

The synthesis can proceed via the formation of a cyanohydrin from 4-methoxybenzaldehyde, followed by conversion of the hydroxyl group to an amino group and subsequent hydrolysis of the nitrile. A more direct route involves the nucleophilic substitution of an α-halo compound with a cyanide salt.

For a related synthesis of 2-(4-methylphenyl) propionic acid, the following steps were employed:

Conversion of 1-(4-methylphenyl)ethanol (B1581246) to 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate.

Reaction with sodium cyanide in dimethyl sulfoxide (B87167) to yield 2-(4-methylphenyl)propionitrile.

Hydrolysis of the nitrile with 5 N HCl under reflux to afford the carboxylic acid. researchgate.net

The hydrolysis of the nitrile to a carboxylic acid is a key step and can be performed under acidic or basic conditions, typically requiring heating. orgsyn.org

Strategies for Constructing the Phenylamino (B1219803) Moiety within Propionic Acid Frameworks

The formation of the C-N bond between the phenyl ring and the amino group of the propionic acid is a crucial transformation. Several methods are available for this N-arylation.

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an amine. researchgate.net For the synthesis of N-aryl-α-amino acids, an aryl iodide or bromide can be reacted with an amino acid or its ester in the presence of a copper(I) catalyst, such as copper(I) iodide, and a base. google.com The use of amino acids as ligands themselves can promote this reaction at lower temperatures than traditional Ullmann conditions. orgsyn.org For instance, the coupling of 4-iodoanisole (B42571) with alanine in the presence of a copper catalyst would yield the target molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile method for C-N bond formation. orgsyn.org It allows for the coupling of a wide range of aryl halides and pseudohalides (like triflates) with amines under relatively mild conditions. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand. orgsyn.orggoogle.com The N-arylation of alanine esters with 4-bromoanisole (B123540) using a suitable palladium catalyst and a base represents a direct route to the precursor of this compound. google.com

| Reaction | Catalyst | Coupling Partners | Key Features |

| Ullmann Condensation | Copper(I) salts (e.g., CuI) | Aryl halide (e.g., 4-iodoanisole) + Alanine/Alanine ester | High temperatures often required, but can be moderated with specific ligands. researchgate.netgoogle.com |

| Buchwald-Hartwig Amination | Palladium complex with phosphine ligand | Aryl halide/triflate (e.g., 4-bromoanisole) + Alanine/Alanine ester | Milder reaction conditions, broad substrate scope, high functional group tolerance. orgsyn.orggoogle.com |

Stereoselective Synthesis of Chiral Propionic Acid Derivatives

Since this compound contains a chiral center at the α-carbon, its stereoselective synthesis is of significant interest. This can be achieved by employing chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral α-amino acids, a common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For example, Schöllkopf's bis-lactim ether derived from D-valine can be used as a chiral auxiliary for the synthesis of L-amino acids. Another approach involves the use of cysteine-derived oxazolidinone chiral auxiliaries.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium catalyst can produce one enantiomer in high excess. Biocatalytic methods, such as the use of enzymes like ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase), can also be employed for the asymmetric synthesis of N-aryl-functionalized amino acids.

Modern and Advanced Synthetic Strategies for Related Compounds

Modern synthetic chemistry offers more efficient and selective methods for the synthesis of N-aryl amino acids. These often involve advanced catalytic systems that operate under milder conditions with higher functional group tolerance.

Palladium-catalyzed C(sp³)-H arylation has emerged as a powerful tool for the synthesis of α-aryl amino acids. For example, the carboxylate-directed Pd(II)-catalyzed β-C(sp³)-H arylation of N-methyl alanine derivatives provides a direct route to functionalized amino acids. While this example illustrates arylation at the β-position, similar strategies targeting the N-H bond are prevalent.

Chemoenzymatic one-pot syntheses are also gaining prominence. These combine the high selectivity of biocatalysts with the broad applicability of chemical catalysts. For instance, a one-pot synthesis of chiral N-arylamines has been developed by combining a biocatalytic amination step with a Buchwald-Hartwig N-arylation. nii.ac.jp This approach allows for the direct conversion of a prochiral ketone to a chiral N-arylated amine.

Furthermore, novel reagents are being developed for N-arylation. For example, diaryliodonium salts have been used for the arylation of α-amino acid methyl esters, providing good to high yields while maintaining the chiral integrity of the amino acid.

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. sphinxsai.com This technology is particularly beneficial in the synthesis of heterocyclic compounds and other complex organic molecules, where it can dramatically reduce reaction times, improve yields, and promote solvent-free conditions. sphinxsai.comnih.gov

In the context of synthesizing derivatives related to this compound, microwave irradiation facilitates rapid and efficient one-pot multicomponent reactions. For instance, the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones has been achieved through a microwave-assisted reaction of aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone. nih.gov This method stands out for its short reaction times, high product yields, and ease of purification without the need for column chromatography. nih.gov

The application of microwave technology is not limited to specific reaction types. It has been successfully employed in the synthesis of various libraries of compounds, such as 1,3,4-oxadiazoles, where all reaction steps were assisted by microwave irradiation, leading to a simple, rapid, and high-yielding process that avoids chromatographic purification. researchgate.net The efficiency of microwave-assisted synthesis is further highlighted in the preparation of pyrazolo[1,5-a]pyrimidines and quinoline-4-carboxylic derivatives, where reaction times were significantly reduced from hours to minutes. nih.gov

The benefits of microwave-assisted synthesis extend beyond mere acceleration. It often leads to cleaner reactions with fewer side products, which simplifies the work-up and purification processes. This is a crucial advantage in the pharmaceutical industry, where purity is of paramount importance. The technology's ability to facilitate reactions under controlled conditions has made it a valuable asset in drug discovery and development. sphinxsai.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes | nih.govnih.gov |

| Product Yield | Moderate to Good | Good to Excellent | nih.govnih.gov |

| Purification | Often requires column chromatography | Often simplified, direct crystallization | nih.govresearchgate.net |

| Energy Consumption | High | Low | researchgate.net |

| Solvent Use | Often requires large volumes | Can be performed solvent-free or with minimal solvent | sphinxsai.com |

Coupling Reactions in Propionic Acid Derivative Synthesis (e.g., DCC, Azide (B81097) coupling)

Coupling reactions are fundamental in the synthesis of complex organic molecules, including derivatives of propionic acid. Methods such as those employing N,N'-dicyclohexylcarbodiimide (DCC) and azide coupling are instrumental in forming amide and peptide bonds, which are common structural motifs in biologically active compounds. sciforum.net

The synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl 2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates has been successfully achieved using both DCC and azide coupling methods. sciforum.net In a comparative study, the azide coupling method was found to be more efficient in terms of yield and simplicity of the reaction workup. sciforum.net

The DCC coupling method typically involves the reaction of a carboxylic acid with an amine in the presence of DCC and often an additive like N-hydroxysuccinimide (NHS) to facilitate the formation of an active ester, which then reacts with the amine to form the amide bond. sciforum.net While effective, this method can sometimes be complicated by the formation of a dicyclohexylurea byproduct, which can be challenging to remove completely.

On the other hand, the azide coupling method involves the conversion of a carboxylic acid to an acyl azide, which then reacts with an amine to form the desired amide. This method is often preferred for its high efficiency and the clean nature of the reaction, which simplifies the purification process. sciforum.net

These coupling techniques are not only limited to the synthesis of simple amides but are also crucial in the construction of more complex molecular architectures, including hybrid molecules where a propionic acid moiety is linked to another pharmacophore. nih.gov

Table 2: Overview of Coupling Reactions in Propionic Acid Derivative Synthesis

| Coupling Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| DCC Coupling | N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) | Readily available reagents, well-established method | Formation of dicyclohexylurea byproduct, potential for side reactions | sciforum.net |

| Azide Coupling | Hydrazine, Nitrous acid | High yield, clean reaction, simple workup | Potential for hazardous intermediates (acyl azides) | sciforum.net |

Exploration of Green Chemistry Principles in Synthetic Pathways for Related Compounds

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact and enhance sustainability. mdpi.comjddhs.com This approach focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com

Key green chemistry principles relevant to the synthesis of compounds related to this compound include the use of safer solvents, renewable feedstocks, and catalysis. researchgate.netnih.gov For instance, the pharmaceutical industry is actively seeking to replace traditional volatile organic solvents with greener alternatives like water or bio-based solvents to reduce pollution and health hazards. jddhs.com

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions that minimize waste. jddhs.com Biocatalysis, which utilizes enzymes, and metal-catalyzed reactions are being explored to improve the atom economy and reduce the generation of harmful byproducts in pharmaceutical synthesis. mdpi.com

Solvent-free synthesis is another important aspect of green chemistry. nih.gov By eliminating the solvent, waste is significantly reduced, and the process becomes more environmentally friendly. Microwave-assisted synthesis often aligns with green chemistry principles by enabling solvent-free reactions or reducing the amount of solvent required. sphinxsai.com

The design for degradation is another crucial principle, aiming to create products that break down into non-toxic substances after their intended use, thereby minimizing their environmental persistence. jddhs.comnih.gov While the direct application to this compound synthesis pathways is an area for further research, the overarching goal is to create safer chemicals for both human health and the ecosystem. mdpi.com

Design and Synthesis of Hybrid Molecular Architectures Incorporating Propionic Acid Moieties

The strategy of creating hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a promising approach in drug discovery. mdpi.com This molecular hybridization can lead to compounds with improved efficacy, novel mechanisms of action, or the ability to modulate multiple biological targets. mdpi.com

Propionic acid derivatives, including those related to this compound, are attractive candidates for incorporation into hybrid molecular architectures. Their structural features can be readily modified and linked to other bioactive scaffolds. For example, 2-phenylpropionic acid derivatives have been synthesized and evaluated as dual cyclooxygenase (COX) inhibitory and antibacterial agents. nih.gov

The design of such hybrid molecules is often guided by the known pharmacophores of selective compounds. For instance, a new class of dual PPARα/γ agonists was designed and synthesized by combining structural elements of known PPARγ- and PPARα-selective compounds with a 2-methyl-2-phenoxypropionic acid moiety. researchgate.netthebiogrid.org

The synthesis of these hybrid molecules often relies on the robust coupling reactions discussed earlier, such as DCC and azide coupling, to link the propionic acid moiety to other chemical entities. sciforum.net The development of efficient and versatile synthetic strategies is crucial for exploring the full potential of molecular hybridization in drug discovery.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones |

| 1,3,4-oxadiazoles |

| Pyrazolo[1,5-a]pyrimidines |

| Quinoline-4-carboxylic derivatives |

| N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides |

| Methyl 2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino] alkanoates |

| 2-phenylpropionic acid |

Spectroscopic Characterization and Structural Elucidation of 2 4 Methoxy Phenylamino Propionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis for Chemical Shift and Coupling Pattern Interpretation

The ¹H NMR spectrum of 2-(4-Methoxy-phenylamino)-propionic acid provides essential information for identifying all the proton environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic, aliphatic, methoxy (B1213986), amine, and carboxylic acid protons. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference.

The aromatic region typically displays a characteristic AA'BB' splitting pattern, indicative of a 1,4-disubstituted benzene (B151609) ring. The two sets of chemically non-equivalent protons on the phenyl ring appear as doublets. The methoxy group protons give rise to a sharp singlet, while the aliphatic protons of the propionic acid moiety—the methine (CH) and methyl (CH₃) groups—exhibit characteristic multiplicities due to spin-spin coupling. The methine proton, being adjacent to the methyl group, appears as a quartet, and the methyl protons appear as a doublet. The amine (NH) and carboxylic acid (COOH) protons often appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | >10.0 | Broad Singlet | - |

| Aromatic H (ortho to NH) | ~6.6-6.8 | Doublet | ~8-9 |

| Aromatic H (ortho to OCH₃) | ~6.8-7.0 | Doublet | ~8-9 |

| NH | Variable | Broad Singlet | - |

| CH (α-carbon) | ~4.0-4.5 | Quartet | ~7 |

| OCH₃ | ~3.7-3.8 | Singlet | - |

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about the carbon skeleton of the molecule. pearson.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom.

The spectrum is expected to show ten distinct signals, corresponding to each unique carbon atom in this compound. The carbonyl carbon of the carboxylic acid group appears at the lowest field (highest ppm value). The aromatic carbons show four distinct signals: two for the substituted carbons (C-N and C-O) and two for the protonated carbons. The aliphatic methine and methyl carbons, as well as the methoxy carbon, resonate at higher fields. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. pearson.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~175-180 |

| C-OCH₃ (Aromatic) | ~152-155 |

| C-NH (Aromatic) | ~140-143 |

| CH (Aromatic) | ~115-120 |

| CH (Aromatic) | ~114-116 |

| CH (α-carbon) | ~55-60 |

| OCH₃ | ~55 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

While 1D NMR spectra provide information about the types of protons and carbons present, 2D NMR techniques are essential for establishing the connectivity between them. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons of the propionic acid moiety, confirming their connectivity. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, it would link the methoxy proton singlet to the methoxy carbon signal and the aliphatic CH and CH₃ proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). researchgate.net HMBC is crucial for piecing together the molecular fragments. Key correlations would include the signal from the NH proton to the aromatic carbon it is attached to (C-NH) and the α-carbon of the propionic acid group. Another important correlation would be from the methoxy protons to the aromatic carbon bearing the methoxy group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its structure and bonding.

Identification of Characteristic Functional Groups through IR Spectroscopy

The IR spectrum of this compound displays a series of absorption bands that are characteristic of its constituent functional groups. Each functional group vibrates at a specific frequency, and when infrared radiation corresponding to that frequency is absorbed, it results in a peak in the IR spectrum.

Key expected absorption bands include:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. docbrown.info

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretches: Absorptions for aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. docbrown.info

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid. docbrown.info

C=C Stretches: Aromatic ring stretching vibrations typically result in peaks around 1600 and 1500 cm⁻¹.

C-O Stretch: The aryl ether linkage gives rise to a strong, characteristic band, typically around 1250 cm⁻¹. docbrown.info

C-N Stretch: This vibration is expected in the 1250-1350 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Secondary Amine | N-H Stretch | 3300-3500 | Moderate |

| Carbonyl (Acid) | C=O Stretch | 1700-1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Moderate |

| Aryl Ether | C-O Stretch | ~1250 | Strong |

Conformational Analysis and Intermolecular Interactions Probed by Vibrational Spectroscopy

Vibrational spectroscopy is also a sensitive probe of molecular conformation and intermolecular interactions, such as hydrogen bonding. nih.gov In the solid state or in concentrated solutions, carboxylic acids like this compound typically exist as hydrogen-bonded dimers. This strong intermolecular interaction is responsible for the significant broadening of the O-H stretching band and a slight lowering of the C=O stretching frequency in the IR spectrum. docbrown.info

The position and shape of the N-H stretching band can provide information about its involvement in hydrogen bonding, either with the solvent or with other molecules of the compound. Conformational isomers (conformers), which arise from rotation around single bonds (e.g., the C-N bond), may have slightly different vibrational spectra. While often difficult to resolve at room temperature, low-temperature vibrational spectroscopy could potentially distinguish between different stable conformers. Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, complements IR spectroscopy and can be especially useful for studying the vibrations of the aromatic ring and the carbon skeleton. nih.gov

Computational and Theoretical Investigations of 2 4 Methoxy Phenylamino Propionic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer profound insights into the electronic characteristics and reactivity of 2-(4-methoxy-phenylamino)-propionic acid. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. mdpi.comnih.govgrowingscience.com These calculations reveal the molecule's preferred shape in its electronic ground state.

The total energy of the molecule, also obtained from DFT calculations, is a key indicator of its stability. By comparing the energies of different possible structures, the most energetically favorable conformation can be identified.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond/Angle | Value |

| Bond Length | C-N | 1.39 Å |

| C=O | 1.22 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angle | C-N-C | 121° |

| O=C-O | 124° | |

| Dihedral Angle | C-C-N-C | 135° |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.

Molecular Orbital Theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govedu.krdthaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govedu.krd A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich methoxy-phenylamino moiety, while the LUMO is often centered on the carboxylic acid group. This distribution suggests that the aromatic portion of the molecule is the primary site for electrophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from Molecular Orbital Theory calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. wolfram.comresearchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and areas of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating these as sites for hydrogen bonding and electrophilic interactions. manipal.edu Conversely, the hydrogen atom of the carboxylic acid and the amine hydrogen would exhibit positive potential, marking them as sites for nucleophilic interactions.

For this compound, NBO analysis can quantify the interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. This analysis helps to explain the electronic communication between the methoxy-phenylamino group and the propionic acid side chain.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | 3.5 |

| LP(2) O (methoxy) | π(C-C) (ring) | 5.2 |

| π(C-C) (ring) | π*(C=O) | 2.1 |

Note: E(2) represents the stabilization energy. The data in this table is hypothetical and serves as an illustrative example of the output from NBO analysis.

The flexibility of the propionic acid side chain in this compound allows for multiple possible conformations. Theoretical methods can be employed to explore this conformational landscape and identify the most stable structures, which correspond to energy minima. nih.govnih.gov By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. The low-energy conformations identified through this process are the most likely to be populated at room temperature and are therefore the most relevant for the molecule's biological activity and chemical reactivity.

Molecular Modeling and Dynamics Simulations

While the prompt does not request content for this section, it is a logical continuation of the computational investigation of the molecule. Molecular modeling and dynamics simulations would build upon the quantum chemical calculations to explore the behavior of this compound in a more complex environment, such as in solution or interacting with a biological target. These techniques can provide insights into the molecule's solvation properties, its dynamic behavior over time, and the thermodynamics of its binding to other molecules.

Molecular Docking Studies for Predicting Ligand-Protein Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

If such studies were conducted on this compound, researchers would typically use software like AutoDock, GOLD, or MOE. The process involves preparing the 3D structure of the ligand and the target protein. The software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. A scoring function is used to estimate the binding affinity for each pose, and the results are ranked to identify the most likely binding mode.

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein. For this compound, the methoxy group, the secondary amine, and the carboxylic acid group would be key features expected to form significant interactions.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Target A | -8.5 | Arg120, Tyr350 | Hydrogen Bond, Pi-Pi Stacking |

| Target B | -7.2 | Leu250, Val280 | Hydrophobic Interaction |

| Target C | -6.9 | Asp150 | Salt Bridge |

Simulation of Compound-Biomolecule Complexes for Stability and Dynamic Behavior

Molecular dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules. For a ligand-protein complex, MD simulations provide insights into the stability of the binding pose predicted by molecular docking and the dynamic behavior of the complex over time.

In a typical MD simulation of a this compound-protein complex, the system would be placed in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific time period, often nanoseconds to microseconds.

| Parameter | Value |

| Simulation Software | GROMACS, AMBER |

| Force Field | CHARMM36, OPLS-AA |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis |

In silico Approaches for Predicting Biological Targets and Potential Mechanisms of Action

In silico target prediction methods use the chemical structure of a compound to screen against databases of known biological targets. These approaches are valuable in the early stages of drug discovery for identifying potential therapeutic targets and understanding a compound's possible mechanism of action or off-target effects. nih.gov

There are two main categories of target prediction: ligand-based and structure-based. Ligand-based methods compare the query compound to databases of molecules with known biological activities, assuming that structurally similar molecules will have similar targets. Structure-based methods, also known as inverse virtual screening, involve docking the compound into the binding sites of a large number of proteins to identify those with high binding affinity. nih.gov

For this compound, these methods could generate a ranked list of potential protein targets. Further analysis of these targets' biological pathways could then suggest potential mechanisms of action for the compound.

| Predicted Target | Prediction Score/Probability | Associated Pathway | Potential Mechanism of Action |

| Cyclooxygenase-2 (COX-2) | 0.85 | Prostaglandin (B15479496) Synthesis | Anti-inflammatory |

| Peroxisome proliferator-activated receptor gamma (PPAR-γ) | 0.79 | Lipid Metabolism | Antidiabetic |

| Carbonic Anhydrase II | 0.72 | pH Regulation | Diuretic/Antiglaucoma |

Structure Activity Relationship Sar Studies of 2 4 Methoxy Phenylamino Propionic Acid Derivatives

Impact of Substitutions on the Phenyl Ring on Biological Efficacy

The aromatic phenyl ring is a critical component for the biological activity of many arylpropionic acid derivatives. Modifications to this ring, such as altering the position of the methoxy (B1213986) group, introducing halogens, or adding other functional groups, can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Influence of Methoxy Group Position and Substitution Patterns

The methoxy (-OCH₃) group on the phenyl ring plays a significant role in modulating biological activity. Its position (ortho, meta, or para) and the presence of additional methoxy groups can influence the molecule's electronic properties and its ability to bind to target receptors. In related indan (B1671822) acid derivatives, which also feature a phenyl ring system, methoxy substitution has been a strategy for increasing potency. researchgate.net Studies on these related compounds have shown that introducing a methoxy group at the 6-position or at both the 5- and 6-positions of the indan ring can markedly enhance analgesic and anti-inflammatory activity. researchgate.netnih.gov For instance, 3-(6-methoxyindan-1-yl)-propionic acid and 3-(5,6-dimethoxyindan-1-yl)-propionic acid demonstrated encouraging biological activity. nih.gov This suggests that the electronic and steric effects of methoxy groups in specific positions are beneficial for activity in these systems, a principle that may extend to 2-(4-Methoxy-phenylamino)-propionic acid derivatives.

Effects of Halogenation on the Aromatic System

Halogenation, the introduction of halogen atoms (e.g., chlorine, bromine, fluorine) onto the aromatic ring, is a common strategy in medicinal chemistry to enhance biological activity. nih.govnih.gov Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability. While direct studies on halogenated this compound are scarce, research on similar structures underscores the potential impact. For example, in a series of related 2-phenoxy-2-methylpropionic acid derivatives, a compound with a 3,4,5-trichlorophenyl substitution was found to be exceptionally potent in its tested activity. The introduction of halogens can lead to more favorable interactions with biological targets, potentially increasing binding affinity and efficacy. researchgate.netdartmouth.edu

Role of Other Alkyl and Polar Functional Groups on Activity Profiles

The addition of other alkyl or polar functional groups to the phenyl ring can fine-tune a compound's activity profile by altering its size, shape, and hydrophilic-lipophilic balance. In studies of the related compound 2-(4-methoxyphenoxy)propionic acid, the effect of alkylation was investigated, revealing that smaller alkyl groups conferred higher activity. Specifically, methyl-substituted derivatives showed a greater sweetness inhibition rate than the corresponding ethyl or propyl derivatives. This suggests that bulky alkyl groups may introduce steric hindrance that interferes with receptor binding.

The introduction of polar groups can also negatively affect certain biological activities if they disrupt the necessary hydrophilic-lipophilic character required for interaction with the target or for crossing biological membranes. mdpi.com The precise impact of these functional groups is highly dependent on their nature, position on the ring, and the specific biological target being investigated.

Modifications of the Propionic Acid Moiety and Activity Modulation

The propionic acid moiety is a crucial pharmacophore for many arylpropionic acids, often responsible for key interactions with biological targets. nih.gov Altering this side chain through changes in length, branching, or derivatization into esters and amides can profoundly modulate the compound's activity, potency, and selectivity. humanjournals.comresearchgate.net

Effects of Chain Length and Branching on Biological Response

The length and branching of the carboxylic acid side chain can influence how the molecule fits into a receptor's binding site. Studies on related indan acids have explored the effect of extending the carboxylic acid chain. It was found that increasing the chain length from acetic acid to propionic acid or butyric acid could enhance analgesic activity. researchgate.net For example, 3-(indan-1-yl)-propionic acid derivatives were found to have notable anti-inflammatory activity. nih.gov This suggests that a specific spatial distance between the aromatic ring system and the acidic functional group is optimal for activity. However, indiscriminate chain lengthening may not be beneficial, indicating that an optimal chain length exists for effective biological response. researchgate.net Branching on the chain, such as the α-methyl group in the propionic acid moiety, is also a key structural feature for the activity of many non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com

Impact of Esterification and Amidation on Compound Potency and Selectivity

Modification of the carboxylic acid group into esters or amides is a widely used prodrug strategy. researchgate.netnih.govscirp.org This chemical modification masks the polar carboxyl group, which can increase the molecule's lipophilicity, potentially enhancing its absorption and ability to cross cell membranes. scirp.orgmdpi.com Once in the body, these ester or amide prodrugs can be hydrolyzed by enzymes to release the active parent acid. scirp.org

For many NSAIDs, this approach has successfully retained the anti-inflammatory activity of the parent drug while reducing gastrointestinal side effects that are often associated with the free carboxylic acid moiety. researchgate.netorientjchem.org However, the conversion to an ester or amide can also lead to reduced activity if the free carboxyl group is essential for binding to the biological target. nih.gov The specific effect of esterification or amidation depends heavily on the target and the desired therapeutic outcome. For instance, in some bifunctional peptides, a simple ester-to-amide modification at the C-terminus was shown to alter receptor selectivity. nih.gov Therefore, converting the propionic acid of this compound to an ester or amide could modulate its potency and selectivity, offering a pathway to develop derivatives with improved therapeutic profiles. researchgate.net

Incorporation of Heterocyclic Systems (e.g., Thiazole (B1198619), Oxadiazole) for Enhanced Activity

Thiazole Derivatives:

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is present in numerous biologically active compounds and has been incorporated into arylpropionic acid analogues to enhance their anti-inflammatory properties. Research on related compounds, such as 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, has shown that substitutions on both the phenyl and thiazole rings significantly impact their ability to inhibit cyclooxygenase.

Key SAR findings from studies on analogous thiazole-containing propionic acid derivatives indicate that:

Substitution on the phenyl ring: The introduction of small, lipophilic groups can influence activity.

Substitution on the thiazole ring: The nature and position of substituents on the thiazole moiety are crucial for potency.

A study on 4-substituted methoxybenzoyl-aryl-thiazole analogues as anticancer agents also highlights the importance of the thiazole ring in mediating biological activity, in this case, by targeting tubulin polymerization nih.gov. While the primary application is different, the study underscores the versatility of the thiazole moiety in drug design.

Oxadiazole Derivatives:

Oxadiazoles are another class of five-membered heterocycles that have been explored in medicinal chemistry for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The 1,3,4-oxadiazole (B1194373) ring, in particular, is often used as a bioisosteric replacement for amide or ester groups, potentially improving metabolic stability and pharmacokinetic profiles.

| Heterocyclic System | General Impact on Activity | Key Structural Features Influencing SAR |

| Thiazole | Can enhance anti-inflammatory and anticancer activities. | Substituents on both the phenyl and thiazole rings are critical for potency. The nature of the linkage between the arylpropionic acid core and the thiazole ring also plays a role. |

| Oxadiazole | Can introduce diverse biological activities and improve metabolic stability. | The substitution pattern on the oxadiazole ring and its connection to the core structure are key determinants of activity. |

Stereochemical Influences on Structure-Activity Relationships

Chirality plays a pivotal role in the biological activity of many drugs, and arylpropionic acids are a classic example. The carbon atom alpha to the carboxylic acid group in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S forms). It is well-established for many NSAIDs of the profen class that the biological activity, particularly COX inhibition, resides predominantly in the (S)-enantiomer mdpi.com.

For instance, in the case of ibuprofen (B1674241), another 2-arylpropionic acid derivative, the (S)-enantiomer is significantly more potent as a COX inhibitor than the (R)-enantiomer. Although the (R)-enantiomer can undergo in vivo metabolic inversion to the active (S)-form, the intrinsic activity differs between the stereoisomers. This stereoselectivity arises from the specific three-dimensional arrangement of functional groups, which dictates how the molecule interacts with the chiral binding site of its target enzyme.

While direct studies on the enantiomers of this compound were not found in the available literature, it is highly probable that a similar stereochemical preference for one enantiomer exists. The separation and individual testing of the (R)- and (S)-enantiomers would be essential to fully elucidate the SAR and to develop a more potent and potentially safer therapeutic agent by using the eutomer (the more active enantiomer). Techniques such as chiral high-performance liquid chromatography (HPLC) are commonly employed for the separation and analysis of such enantiomers nih.govnih.govmdpi.comjlu.edu.cn.

| Enantiomer | Expected Relative Activity (based on analogous compounds) | Rationale |

| (S)-enantiomer | Higher biological activity | The specific 3D arrangement of the carboxyl, methyl, and aryl groups is likely to provide a better fit into the active site of the target enzyme (e.g., COX). |

| (R)-enantiomer | Lower or negligible intrinsic activity | The stereochemistry is likely to result in a less favorable interaction with the chiral binding site of the biological target. May undergo in vivo conversion to the (S)-form. |

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding SAR and for the rational design of new drug candidates. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into how derivatives of this compound might interact with their biological targets.

Molecular Docking:

Molecular docking simulations can predict the preferred binding orientation and affinity of a ligand to a macromolecular target, such as an enzyme or receptor. For derivatives of this compound, docking studies could be used to:

Predict their binding modes within the active site of COX-1 and COX-2.

Explain the observed activity of different derivatives.

Guide the design of new analogues with improved binding affinity and selectivity.

For example, docking studies on other propionic acid derivatives have successfully rationalized their interactions with COX enzymes, highlighting key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity nih.govnih.govresearchgate.netmdpi.comtechnologynetworks.com. Similar studies on this compound and its heterocyclic derivatives would be instrumental in understanding their mechanism of action at a molecular level.

QSAR Studies:

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) with activity, QSAR models can be used to:

Predict the activity of newly designed compounds before their synthesis.

Identify the key molecular properties that govern biological activity.

For a series of this compound derivatives, a QSAR study could reveal the optimal values for parameters like the partition coefficient (logP), molar refractivity, and electronic substituent constants, thereby guiding the selection of substituents on the aromatic ring or incorporated heterocycles to maximize activity.

| Computational Method | Application to this compound SAR | Predicted Outcomes |

| Molecular Docking | Predicting binding modes and affinities to target enzymes (e.g., COX). | Identification of key amino acid interactions, rationalization of substituent effects, and guidance for designing more potent inhibitors. |

| QSAR | Developing predictive models for biological activity based on physicochemical properties. | Elucidation of the relationship between molecular descriptors and activity, enabling the prediction of potency for unsynthesized analogues. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of binding interactions and the conformational changes in both the ligand and the target protein. |

Biological Evaluation and Mechanism of Action of 2 4 Methoxy Phenylamino Propionic Acid Analogues

In Vitro Biological Activity Assessments

Antiproliferative and Cytotoxic Activity against Various Cancer Cell Models

The antiproliferative properties of several analogues of 2-(4-Methoxy-phenylamino)-propionic acid have been investigated against a panel of human cancer cell lines. The cytotoxic activity is a key indicator of the potential of these compounds as anticancer agents.

One study focused on a series of 2-phenylamino-3-acyl-1,4-naphthoquinones. While these compounds represent a significant modification of the parent structure, they retain the core phenylamino (B1219803) moiety. Their antiproliferative activities were evaluated against three human cancer cell lines: prostate (DU-145), breast (MCF-7), and bladder (T24). nih.gov The results, measured as IC50 values (the concentration required to inhibit 50% of cell growth), showed that compounds with aryl-C=O and heteroaryl-C=O ligands displayed interesting activities, with IC50 values ranging from 0.82 to 21.66 µM. nih.gov In contrast, analogues with alkyl-C=O ligands showed weak to no cytotoxic activity. nih.gov

Another area of investigation involves organotin(IV) complexes of propanoic acid derivatives. Although not direct analogues, these studies provide insight into how modifications of the propionic acid moiety can influence cytotoxicity. For instance, triphenyltin(IV) compounds with ligands such as oxaprozin (B1677843) (3-(4,5-diphenyloxazol-2-yl)propanoic acid) and its derivatives have demonstrated significant antiproliferative activity against human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cell lines, with IC50 values in the sub-micromolar range.

Furthermore, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer activity against A549 non-small cell lung cancer cells. mdpi.com This class of compounds is structurally very similar to the target molecule, differing primarily in the substitution on the phenyl ring. Several of these derivatives were able to reduce A549 cell viability by 50% and demonstrated selectivity towards cancerous cells over non-transformed Vero cells. mdpi.com

Table 1: Antiproliferative Activity of 2-Phenylamino-1,4-naphthoquinone Analogues

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Analogue 1 (Aryl-C=O ligand) | DU-145 | 0.82 - 21.66 |

| MCF-7 | 0.82 - 21.66 | |

| T24 | 0.82 - 21.66 | |

| Analogue 2 (Heteroaryl-C=O ligand) | DU-145 | 0.82 - 21.66 |

| MCF-7 | 0.82 - 21.66 | |

| T24 | 0.82 - 21.66 | |

| Analogue 3 (Alkyl-C=O ligand) | DU-145 | 60.89 - 86.69 |

| MCF-7 | 60.89 - 86.69 | |

| T24 | 60.89 - 86.69 |

Data sourced from a study on 2-phenylamino-3-acyl-1,4-naphtoquinones. nih.gov

Enzyme Inhibition Studies and Characterization of Inhibitory Potency (e.g., IC50 determinations)

Analogues of this compound are structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), which are known inhibitors of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923), which are mediators of inflammation and pain. nih.govyoutube.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory agents to reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Research into various derivatives has aimed to elucidate the structure-activity relationships for COX inhibition. For instance, a study on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives, which incorporate a phenylamino-like substructure, evaluated their COX-2 inhibitory activity. The analogue 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM. researchgate.net This highlights the importance of the 4-methoxyphenyl (B3050149) group for activity. researchgate.net

In another study, a series of quinazoline (B50416) derivatives were tested for their inhibitory activity against both COX isoforms. researchgate.net Certain compounds in the series exhibited single-digit micromolar inhibitory activity toward COX-1, comparable to the reference drug ibuprofen (B1674241), while their activity against COX-2 was more moderate. researchgate.net

Table 2: COX-2 Inhibitory Activity of Selected Analogues

| Compound | % Inhibition of COX-2 | Concentration (µM) |

|---|---|---|

| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 47.1 | 20 |

Data from a study on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives. researchgate.net

Recent drug discovery efforts have focused on dual-targeting inhibitors that can modulate multiple pathways involved in cancer progression. Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) are two such promising targets. SIRT2 is involved in cell cycle control and metabolic regulation, while EGFR is a key player in cell proliferation and survival pathways.

A study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified them as promising scaffolds for developing dual SIRT2 and EGFR inhibitors. In silico docking studies suggested that these compounds are able to interact with both human SIRT2 and EGFR proteins. This dual-targeting capability could offer a more robust therapeutic strategy by overcoming resistance mechanisms.

While direct enzymatic inhibition data (IC50 values) for analogues of this compound against SIRT2 and EGFR are not extensively available in the reviewed literature, the potential for this scaffold to be adapted for such dual-targeting is an active area of research. For example, a study on N-alkyl substituted iodoquinazoline derivatives, which share some structural similarities, identified compounds with excellent dual EGFR/VEGFR-2 inhibitory activities, with IC50 values in the nanomolar to low micromolar range for EGFR. nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer drugs. wikipedia.orgorscience.ru Methotrexate (B535133), a potent DHFR inhibitor, is a cornerstone of chemotherapy. nih.gov The development of new DHFR inhibitors with improved selectivity and reduced side effects is an ongoing goal.

Analogues of methotrexate where the glutamate (B1630785) moiety is replaced by other amino acids, such as 2,3-diaminopropionic acid, have been synthesized and evaluated for their DHFR inhibitory activity. nih.gov One such aminopterin (B17811) analogue, APA-Orn, was found to be a potent inhibitor of DHFR from L1210 mouse leukemia, with an IC50 of 0.072 µM. nih.gov The corresponding methotrexate analogue, mAPA-Orn, also showed significant DHFR inhibition with an IC50 of 0.160 µM. nih.gov

While these are not direct analogues of this compound, they demonstrate that modifications of the amino acid portion of a molecule can significantly impact DHFR inhibitory potency. The core structure of this compound could potentially be incorporated into novel antifolate designs. For instance, studies on 2,4-diaminoquinazolines, another class of DHFR inhibitors, have shown that simple substitutions on the aromatic ring can lead to potent DHFR inhibition. nih.gov

Table 3: DHFR Inhibitory Activity of Methotrexate and Aminopterin Analogues

| Compound | Source of DHFR | IC50 (µM) |

|---|---|---|

| APA-Orn (Aminopterin analogue) | L1210 mouse leukemia | 0.072 |

| mAPA-Orn (Methotrexate analogue) | L1210 mouse leukemia | 0.160 |

Data from a study on methotrexate and aminopterin analogues containing a basic amino acid side chain. nih.gov

Leucyl-tRNA synthetase (LeuRS) is an essential enzyme in protein synthesis, responsible for attaching leucine (B10760876) to its corresponding tRNA. rsc.org Inhibition of this enzyme can halt protein production, making it an attractive target for antimicrobial and potentially anticancer agents. wikipedia.orgrsc.org

Research has identified novel inhibitors of Mycobacterium tuberculosis LeuRS. One promising compound, N-(5-Benzyl-thiazol-2-yl)-2-[4-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide, which contains a 4-methoxy-phenyl moiety, demonstrated potent antibacterial activity with a minimum inhibitory concentration (MIC) of 4.7 µM and was shown to inhibit the LeuRS enzyme with an IC50 value in the micromolar range. nih.gov This finding is significant as it directly links the 4-methoxy-phenyl group, present in the core structure of this compound, to LeuRS inhibition. nih.gov

Other classes of compounds, such as benzoxaboroles, have also been identified as potent LeuRS inhibitors, some with broad-spectrum anti-mycobacterial activity. nih.govresearchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for the design of novel LeuRS inhibitors.

Table 4: Inhibitory Activity of a LeuRS Inhibitor Analogue

| Compound | Target | Activity |

|---|---|---|

| N-(5-Benzyl-thiazol-2-yl)-2-[4-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide | M. tuberculosis LeuRS | IC50 in µM range |

| M. tuberculosis H37Rv strain | MIC = 4.7 µM |

Data from a study on novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors. nih.gov

Protein Kinase Inhibition (e.g., CK2, ASK1, PIM-1)

Analogues of this compound have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov The structurally related 4-(phenylamino)pyrrolopyrimidines have been identified as a novel class of potent epidermal growth factor receptor (EGF-R) protein tyrosine kinase inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov These inhibitors demonstrate competitive inhibition with respect to ATP. nih.gov

One notable multi-kinase inhibitor, ON 01910.Na, which shares a methoxy-phenylamino moiety, has been shown to inhibit the PI3K/AKT pathway and down-regulate cyclin D1. nih.gov Studies on apoptosis signal-regulating kinase 1 (ASK1) have identified several inhibitors with IC50 values in the range of 0.2 to 0.3 μM. otavachemicals.com The inhibition of Protein Kinase CK2 is also a significant area of research, as its involvement in cancer progression and inflammation makes it a viable therapeutic target. mdpi.com Pharmacological inhibitors of CK2 have shown efficacy in preclinical models of cancer and inflammatory disorders. mdpi.com

Papain-like protease (PLpro) Inhibition

Papain-like protease (PLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2, and also plays a role in dysregulating the host's immune response. nih.govresearchgate.net This makes it an attractive target for antiviral therapies. researchgate.net Research into small molecule inhibitors has identified compounds that can effectively target SARS-CoV-2 PLpro. nih.gov For instance, the replacement of a carboxamide functionality with sulfonamide derivatives in certain lead compounds resulted in potent PLpro inhibitors. nih.govnih.gov While direct studies on this compound were not specified, the broader class of small molecules is under active investigation. biorxiv.org The development of PLpro inhibitors aims not only to halt viral replication but also to restore the host's antiviral immunity. researchgate.net

Antioxidant Activity Evaluation through Radical Scavenging Assays

The antioxidant potential of compounds containing methoxyphenol and phenolic acid structures, such as this compound, has been evaluated through various radical scavenging assays. The antioxidant activities of phenolic acids are often assessed using 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and ferric ion reducing antioxidant power (FRAP) assays. nih.gov The presence and position of methoxy (B1213986) and phenolic hydroxyl groups significantly influence this activity. nih.gov

Studies have shown that methoxyphenols can efficiently scavenge different types of radicals. nih.gov For example, 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) demonstrated potent activity against DPPH radicals as well as oxygen-centered and carbon-centered radicals. nih.gov The radical scavenging activity is often quantified by the EC50 value, which represents the concentration required to scavenge 50% of the radicals. Lower EC50 values indicate stronger antioxidant activity. mdpi.com The evaluation of antioxidant properties is crucial, as oxidative stress is a contributing factor in numerous diseases. researchgate.net

Table 1: Summary of Radical Scavenging Assays for Phenolic Acid Analogues. This table summarizes various assays used to evaluate the antioxidant properties of compounds structurally related to this compound.

Antimicrobial Activity Studies against Bacterial and Fungal Pathogens

Derivatives of amino propionic acid have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. mdpi.commdpi.com For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, a close analogue, have shown selective activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antimicrobial efficacy is often dependent on the specific chemical substitutions on the core structure. mdpi.comresearchgate.net

In one study, the inclusion of a 4-NO2 substitution on a phenyl ring attached to the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold led to enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae. mdpi.com Propionic acid itself is known to suppress the growth of MRSA USA300 and also exhibits broad-spectrum activity against Escherichia coli and Candida albicans. nih.gov The methoxy group, in particular, has been studied for its influence on the antimicrobial effects of chalcones, a different class of compounds, where it was found to be relevant for antifungal and antibacterial activity. nih.gov

Table 2: Antimicrobial Activity of Propionic Acid Analogues. This table outlines the observed antimicrobial and antifungal activities of various classes of compounds related to this compound against different pathogens.

Proposed Molecular Mechanisms of Action and Target Engagement

Elucidation of Ligand-Target Binding Interactions through Computational and Experimental Means

Understanding how these molecules interact with their biological targets is key to optimizing their therapeutic potential. Computational methods like molecular docking are used to visualize binding interactions within the active site of proteins. For instance, docking studies of 2-phenylamino-3-acyl-1,4-naphthoquinones with targets like mTOR have helped to explain their antiproliferative effects. mdpi.com Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, with surrounding amino acid residues. mdpi.com

For kinase inhibitors, a common binding mode involves interaction with the ATP-binding site of the enzyme. nih.gov A pharmacophore model for ATP-competitive inhibitors was used to identify the 4-(phenylamino)pyrrolopyrimidine class as potent EGF-R kinase inhibitors. nih.gov Similarly, molecular modeling of a sulfonamide derivative in the active site of SARS-CoV-2 PLpro provided insights into its potent inhibitory activity. nih.govnih.gov These computational approaches, combined with experimental data, are crucial for structure-activity relationship (SAR) studies that guide the design of more potent and selective molecules. nih.gov

Inhibition of Specific Cellular Pathways and Biochemical Processes

The engagement of a molecular target by a compound like this compound or its analogues initiates a cascade of downstream effects, leading to the inhibition of specific cellular pathways. For example, the inhibition of protein kinases can disrupt signaling pathways essential for cell proliferation and survival. The multi-kinase inhibitor ON 01910.Na was found to inhibit the PI3K/AKT pathway, which is a critical pathway for cell growth and survival that is often overactive in cancer. nih.gov